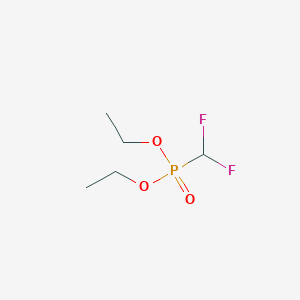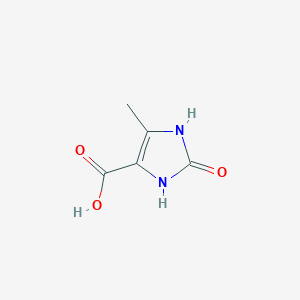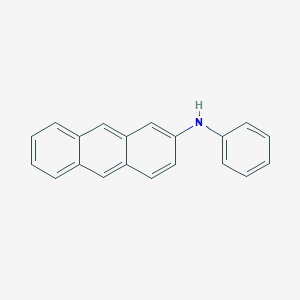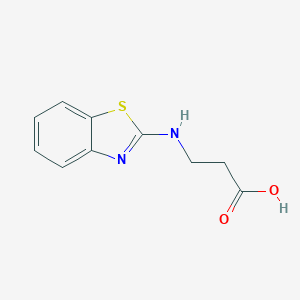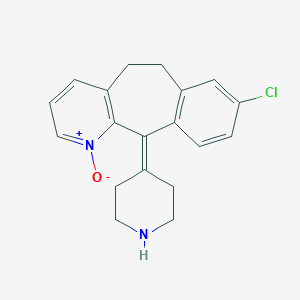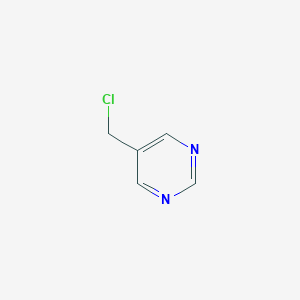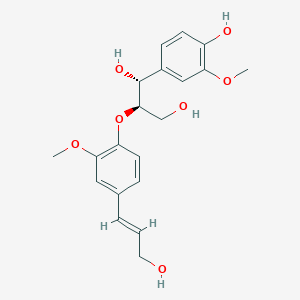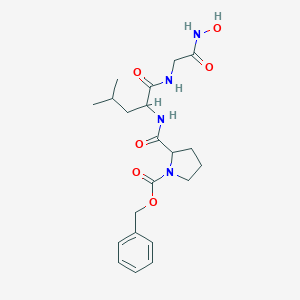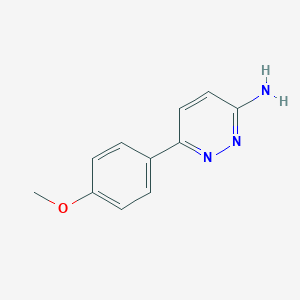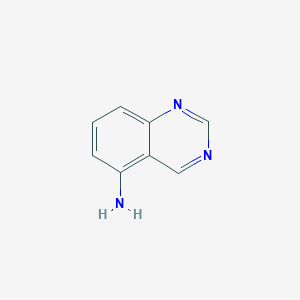
Quinazolin-5-amine
Vue d'ensemble
Description
Quinazolin-5-amine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinazoline and has a wide range of biological and pharmacological activities.
Applications De Recherche Scientifique
Chimie médicinale : Synthèse de médicaments cliniques
La quinazolin-5-amine constitue la structure de base de divers médicaments cliniques, tels que le géfitinib et l'erlotinib, utilisés pour traiter des maladies comme le cancer . La capacité du composé à modifier la solubilité, la lipophilie et la polarité améliore la puissance, la sélectivité et la stabilité métabolique dans le développement de médicaments .
Synthèse organique : Réactions catalysées par les métaux de transition
En synthèse organique, les dérivés de this compound sont synthétisés en utilisant des réactions catalysées par les métaux de transition. Ces méthodes incluent l'activation C-H et les réactions en cascade, qui sont cruciales pour la construction de l'échafaudage quinazoline .
Agents antimicrobiens : Développement de nouveaux antibiotiques
Les dérivés de this compound se sont avérés prometteurs en tant qu'agents antimicrobiens. Ils sont étudiés pour le développement de nouveaux antibiotiques afin de traiter les souches bactériennes résistantes, répondant ainsi au besoin crucial de nouveaux agents antibactériens .
Activité anticancéreuse : Ciblage des cellules cancéreuses
La this compound a été identifiée comme un échafaudage clé dans la conception de médicaments anticancéreux. Ses dérivés présentent un large spectre d'activités biologiques, notamment la capacité de cibler et de tuer les cellules cancéreuses .
Troubles neurologiques : Traitement du parkinsonisme et du SSPT
Certains dérivés de this compound sont utilisés pour traiter des troubles neurologiques tels que le parkinsonisme et le syndrome de stress post-traumatique (SSPT). Ces composés peuvent moduler les voies neurologiques, offrant des avantages thérapeutiques .
Applications cardiovasculaires : Gestion de l'hypertension artérielle
Les dérivés de this compound comme la prazosine et la doxazosine sont utilisés dans la gestion de l'hypertension artérielle et de l'hyperplasie bénigne de la prostate. Ils agissent en relaxant les vaisseaux sanguins et en améliorant le flux sanguin .
Recherche antivirale : VIH et autres infections virales
La recherche sur les dérivés de this compound s'est étendue aux applications antivirales, en particulier dans le traitement du VIH. Leur capacité à interférer avec la réplication virale les rend précieux dans ce domaine .
Chimie agricole : Développement d'agrochimiques
Le noyau quinazoline se retrouve également dans plusieurs agrochimiques. Les dérivés de this compound sont étudiés pour leur utilisation potentielle dans la protection des cultures contre les ravageurs et les maladies .
Mécanisme D'action
Target of Action
Quinazolin-5-amine exhibits a broad spectrum of pharmacological activities, which suggests that it interacts with multiple targets. It has been found to serve as ligands for benzodiazepine and GABA receptors in the central nervous system . It also acts as an inhibitor of the protein kinase of the epidermal growth factor receptor (EGFR) . Furthermore, it has been associated with cellular phosphorylation inhibitors and DNA binding agents .
Mode of Action
This compound interacts with its targets in a variety of ways. For instance, as an inhibitor of EGFR, it binds to the ATP-binding site of EGFR, thus inactivating the anti-apoptotic Ras signal transduction cascade and preventing further growth of cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. Its interaction with the EGFR leads to the inactivation of the Ras signal transduction cascade, which plays a crucial role in cell growth and survival . Additionally, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Pharmacokinetics
It is known that the lipophilicity of quinazolinone derivatives helps them penetrate through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .
Result of Action
The action of this compound leads to a variety of molecular and cellular effects. For instance, its inhibition of EGFR leads to the prevention of cancer cell growth . Moreover, it has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailing the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain metal catalysts can affect the synthesis of quinazoline derivatives . .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Quinazolin-5-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium that is regulated by the quorum sensing system .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to decrease cell surface hydrophobicity, compromising bacterial cells’ adhesion .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and alters gene expression. For instance, it has been found to curtail the exopolysaccharide production, a major component of the matrix binding biofilm components together .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to impede Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Propriétés
IUPAC Name |
quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHDQPVGKVPPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633794 | |
| Record name | Quinazolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101421-71-0 | |
| Record name | 5-Quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinazolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



